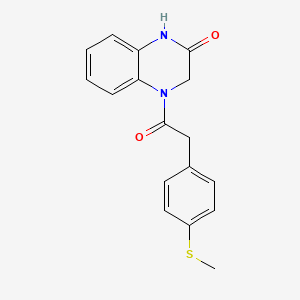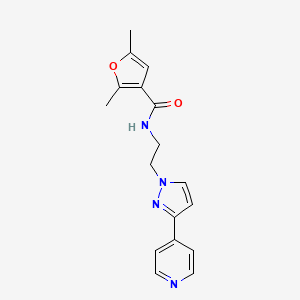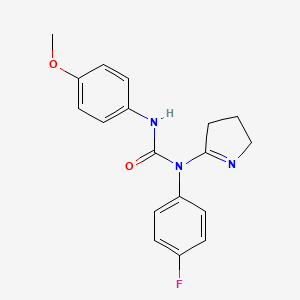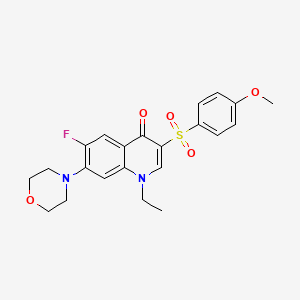
1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride” is a chemical compound. It is also known as 4,5-difluoro-2,3-dihydro-1H-inden-1-amine . The compound has a molecular weight of 205.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen
1H-Inden-1-amine-HCl has been used in a number of scientific research applications. It has been found to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. It has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. In addition, 1H-Inden-1-amine-HCl has been used in the study of the effects of drugs on the liver.
Wirkmechanismus
The exact mechanism of action of 1H-Inden-1-amine-HCl is not yet fully understood. However, it is believed that the compound acts as a free radical scavenger by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
1H-Inden-1-amine-HCl has been found to possess a wide range of biochemical and physiological effects. In animal studies, it has been found to possess anti-inflammatory, anti-apoptotic, and anti-oxidant properties. It has also been found to possess anti-cancer properties, as well as anti-diabetic and anti-obesity properties. In addition, 1H-Inden-1-amine-HCl has been found to possess cardioprotective and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Inden-1-amine-HCl has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in the laboratory. In addition, it is highly soluble in water, making it easy to work with in aqueous solutions. However, there are also some limitations to its use. For example, it is not stable in alkaline solutions, and can decompose in the presence of light.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1H-Inden-1-amine-HCl. It could be used in the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, diabetes, and obesity. It could also be used in the development of novel drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 1H-Inden-1-amine-HCl could be used in the development of novel drugs for the treatment of cardiovascular disease. Finally, it could be used in the development of novel drugs for the treatment of liver diseases.
Synthesemethoden
1H-Inden-1-amine-HCl is synthesized via a number of different methods. One of the most common methods involves the reaction of 1H-Inden-1-amine with hydrochloric acid to form 1H-Inden-1-amine-HCl. This reaction can be carried out in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 1H-Inden-1-amine with difluoroacetic acid to form 1H-Inden-1-amine-HCl. This reaction is usually conducted in the presence of a base, such as potassium carbonate.
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJAIVQJZWBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)


![N-(4-chlorobenzyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2785582.png)
![Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid](/img/structure/B2785584.png)

![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)
![[4-(3,4-Dichloroanilino)-6-morpholino-s-triazin-2-yl]-(4-fluorophenyl)amine](/img/structure/B2785590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
![3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2785595.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785596.png)
